![molecular formula C15H22N6O B5528843 1-(2-aminoethyl)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5528843.png)
1-(2-aminoethyl)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related triazole derivatives involves multiple steps, starting from base materials such as 4-chlorobenzenamine, leading to compounds with triazole cores through reactions like amide coupling, cyclization, and methylation. Conditions such as reaction temperatures and reagent ratios are meticulously optimized to achieve high yields and desired selectivity. For instance, triazole carboxamide derivatives have been synthesized with high yields, demonstrating the intricacy and efficiency of these synthetic routes (Kan, 2015).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized using techniques like NMR and X-ray diffraction, revealing intricate details about their geometry, bonding, and electronic properties. The structural elucidation of these molecules provides insights into their reactivity and potential interactions with biological targets. For example, the crystal structure and spectroscopic characterization of a related indazole derivative highlighted its molecular conformation and interactions, indicating the precision in structural analysis (Anuradha et al., 2014).
properties
IUPAC Name |
1-(2-aminoethyl)-N-methyl-N-[1-(4-methylpyridin-2-yl)propan-2-yl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O/c1-11-4-6-17-13(8-11)9-12(2)20(3)15(22)14-10-21(7-5-16)19-18-14/h4,6,8,10,12H,5,7,9,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGXHAHDJJQCTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CC(C)N(C)C(=O)C2=CN(N=N2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide |
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